8 beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide
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Overview
Description
Compound 8, also known as 8-Hydroxyquinoline, is a heterocyclic organic compound with the molecular formula C9H7NO. It is a derivative of quinoline and is characterized by the presence of a hydroxyl group at the 8th position of the quinoline ring. This compound is known for its strong metal ion chelating properties and has a wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxyquinoline typically involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives. The reaction involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The reaction conditions include heating the mixture to a high temperature to facilitate the formation of the quinoline ring .
Industrial Production Methods
In industrial settings, the production of 8-Hydroxyquinoline can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as the Skraup synthesis but is optimized for large-scale production. The use of catalysts and controlled reaction conditions helps in achieving high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyquinoline undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-8-carboxylic acid.
Reduction: Reduction of 8-Hydroxyquinoline can lead to the formation of 8-aminoquinoline.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide or thionyl chloride.
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid.
Reduction: 8-Aminoquinoline.
Substitution: Various halogenated or alkylated derivatives of 8-Hydroxyquinoline.
Scientific Research Applications
8-Hydroxyquinoline has a broad range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: It serves as a fluorescent probe for detecting metal ions in biological systems.
Medicine: 8-Hydroxyquinoline and its derivatives have been studied for their antimicrobial, anticancer, and neuroprotective properties.
Industry: It is used in the production of antiseptics, preservatives, and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 8-Hydroxyquinoline involves its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in cells. This chelation property is crucial for its antimicrobial and anticancer activities, as it can deprive pathogens and cancer cells of essential metal ions required for their growth and survival .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Lacks the hydroxyl group at the 8th position.
8-Aminoquinoline: Contains an amino group instead of a hydroxyl group at the 8th position.
Quinoline-8-carboxylic acid: Contains a carboxyl group at the 8th position
Uniqueness
8-Hydroxyquinoline is unique due to its strong metal ion chelating ability, which is not as pronounced in its analogs. This property makes it particularly valuable in applications requiring metal ion sequestration, such as in antimicrobial and anticancer therapies .
Properties
Molecular Formula |
C22H28O7 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-acetyloxy-2-(hydroxymethyl)but-2-enoate |
InChI |
InChI=1S/C22H28O7/c1-13-6-5-7-14(2)11-19(20-15(3)21(25)28-18(20)10-13)29-22(26)17(12-23)8-9-27-16(4)24/h7-8,10,18-20,23H,3,5-6,9,11-12H2,1-2,4H3/b13-10+,14-7+,17-8+/t18-,19-,20+/m1/s1 |
InChI Key |
CUJJANFZVGSCSV-UHIMBCETSA-N |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/CC1)/C)OC(=O)/C(=C/COC(=O)C)/CO)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1)C)OC(=O)C(=CCOC(=O)C)CO)C(=C)C(=O)O2 |
Origin of Product |
United States |
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